molecular formula C6H11N3 B2548872 2-(1H-咪唑-1-基)-N-甲基乙胺 CAS No. 106891-44-5

2-(1H-咪唑-1-基)-N-甲基乙胺

货号 B2548872
CAS 编号: 106891-44-5
分子量: 125.175
InChI 键: UUHRZOGUDROUKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(1H-Imidazol-1-yl)-N-methylethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones are synthesized from the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as reported in one study . Another approach involves the preparation of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde, which serves as a synthon for reductive amination reactions to yield imidazole-amine ligands . Additionally, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was synthesized via a nucleophilic aromatic substitution reaction .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes X-ray crystallography. For example, the structure of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was characterized by NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . The X-ray crystal structures of related compounds, such as 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles, have also been reported .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. The formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine is one such reaction . Other reactions include the synthesis of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles from triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates , and the rearrangement of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones to imidazo[1,2-a]pyridines and indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and reactivity, which are essential for their applications in various fields. The crystal structures of some derivatives provide insight into their stability and reactivity . The presence of substituents on the imidazole ring can significantly alter these properties, as seen in the various compounds synthesized and characterized in the studies mentioned [1-7].

科学研究应用

药学中的咪唑啉衍生物

咪唑啉衍生物,包括2-(1H-咪唑-1-基)-N-甲基乙胺,在药学中发挥着至关重要的作用。这些化合物属于一类更广泛的杂环核,提供各种生物活性分子。值得注意的是,激酶抑制剂帕纳替尼突显了探索含有新咪唑并[1,2-b]哒嗪衍生物用于潜在治疗应用的复苏。这种探索旨在发现具有增强药代动力学特征和效率的新型化合物,强调了咪唑啉衍生物在未来药物制剂开发中的重要性 (Garrido et al., 2021)

多种生物活性

近年来表明,咪唑啉骨架除了传统上作为交感神经抑制剂和血管扩张剂外,还具有广泛的生物活性。这一见解导致了含有2-咪唑啉的化合物的鉴定,这些化合物表现出广泛的生物学特性。此类化合物目前正在探索在制药制剂、诊断成像剂、杀虫剂和除草剂等各个领域的实际应用。这种多功能性突出了咪唑啉衍生物在开发治疗神经退行性、炎症性、自身免疫性、癌症和传染病方面的巨大潜力 (Sa̧czewski et al., 2016)

咪唑衍生物作为治疗剂

咪唑衍生物因其药理活性而受到深入研究,包括其作为免疫应答调节剂的作用。此类化合物的作用机制虽然仍在探索中,但已通过局部诱导细胞因子证明了显着的抗病毒、抗增殖和抗肿瘤活性。这项研究支持将咪唑衍生物(如2-(1H-咪唑-1-基)-N-甲基乙胺)作为治疗各种皮肤病的创新剂,并有可能获得更广泛的应用 (Syed, 2001)

安全和危害

As with any chemical compound, the safety and hazards associated with “2-(1H-Imidazol-1-yl)-N-methylethanamine” would depend on its specific properties and how it is used. It’s always important to handle chemical compounds in a safe manner, using appropriate personal protective equipment and following all relevant safety guidelines .

未来方向

The future directions for research on “2-(1H-Imidazol-1-yl)-N-methylethanamine” and similar compounds would likely involve further exploration of their potential biological activities and therapeutic applications. Imidazole derivatives have shown a broad range of biological activities, making them an area of interest for the development of new drugs .

属性

IUPAC Name

2-imidazol-1-yl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-2-4-9-5-3-8-6-9/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHRZOGUDROUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106891-44-5
Record name [2-(1H-imidazol-1-yl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-[2-(N-methylamino)ethyl]imidazole was synthesized from the mesylate of 2-(N-Boc-N-methylamono)ethanol, which was allowed to react with imidazole in the presence of LiHMDS. The starting material was prepared by selective protection of amino group with Boc-anhydride in the presence of Al2O3 according to the procedure described in literature (Yadar, V. K.; Ganesh Babu, K. J. Org. Chem. 2004, 69, 577-580).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(N-Boc-N-methylamono)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Boc-anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound of Step 11 (5.70 g, 26.5 mmol) was reacted with Pd(OH)2 /C in methanol at 60° with 60 psi of hydrogen for 4 hours. Filtration through Celite gave the title compound as a clear, colorless oil (3.46 g). The proton spectrum was consistent with the proposed structure.
Name
title compound
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。